Hydrazide de l'acide (benzooxazol-2-ylsulfanyl)-acétique

Vue d'ensemble

Description

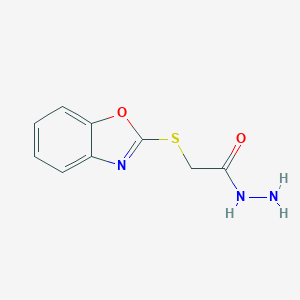

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Applications De Recherche Scientifique

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules and materials.

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

Target of Action

The primary targets of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that benzoxazole derivatives have been shown to exhibit various biological activities , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Benzoxazole derivatives are known to be involved in various biological activities , indicating that this compound may affect multiple pathways

Result of Action

Some benzoxazole derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More research is needed to confirm these effects and to explore other potential results of its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol as a precursor.

Introduction of Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the benzoxazole derivative with thiol-containing compounds under suitable conditions.

Formation of Acetic Acid Hydrazide Moiety: The acetic acid hydrazide moiety can be introduced by reacting the benzoxazole-sulfanyl derivative with hydrazine hydrate in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the hydrazide moiety.

Substitution: The benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified hydrazide derivatives.

Substitution: Various substituted benzoxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoxazole: A simpler derivative without the sulfanyl and acetic acid hydrazide moieties.

Benzothiazole: A similar compound with a sulfur atom replacing the oxygen in the oxazole ring.

Benzimidazole: A related compound with a nitrogen atom replacing the oxygen in the oxazole ring.

Uniqueness

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide is unique due to the presence of the sulfanyl group and the acetic acid hydrazide moiety, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for drug development and other applications.

Activité Biologique

Di(ethylene glycol) 2-ethylhexyl ether acrylate (DEG2EHA) is a chemical compound with the molecular formula C₁₅H₂₈O₄ and a molecular weight of 272.38 g/mol. It is primarily recognized for its applications in polymer chemistry, particularly as a monomer in the synthesis of polymers and resins. The compound is characterized by its acrylate functional group, which allows it to undergo free radical polymerization, leading to the formation of cross-linked structures that are crucial in various industrial applications.

DEG2EHA is synthesized through esterification reactions between diethylene glycol and 2-ethylhexanol. This reaction can be performed under various conditions to optimize yield and purity. The compound exists as a clear to pale yellow liquid, soluble in organic solvents but poorly soluble in water, which affects its biological interactions.

The biological activity of DEG2EHA primarily stems from its ability to undergo polymerization, forming durable and flexible polymers. This property is exploited in various applications, including:

- Coatings : DEG2EHA-based polymers provide excellent adhesion and flexibility.

- Adhesives : Its cross-linking ability enhances the mechanical properties of adhesive formulations.

- Biomedical Applications : DEG2EHA is explored for use in drug delivery systems due to its ability to form amphiphilic copolymers, which can encapsulate hydrophobic drugs and enhance their solubility.

Toxicological Profile

Research indicates that DEG2EHA may exhibit irritant properties upon exposure. The European Union Risk Assessment Report classifies it as potentially irritating to the skin and respiratory system, suggesting that safety precautions should be taken when handling this compound. Studies have shown that it can cause sensitization through skin contact, underscoring the importance of understanding its biological interactions.

Case Studies and Research Findings

- Polymer Applications : A study highlighted the use of DEG2EHA in creating thermoresponsive polymers for biomedical applications. These polymers demonstrated significant changes in solubility with temperature variations, making them suitable for drug delivery systems where controlled release is essential.

- Environmental Impact : Research has assessed the environmental persistence of compounds similar to DEG2EHA, indicating that while it may not be classified as dangerous to the environment, its degradation products could have long-term effects .

- Health Hazards : A comprehensive review reported on various chemicals including DEG2EHA, noting associations with respiratory irritation and skin sensitization. This emphasizes the need for further studies to elucidate the full range of biological effects .

Comparative Analysis

To better understand DEG2EHA's unique properties, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Di(ethylene glycol) methyl ether acrylate | C₁₃H₂₆O₄ | Lower molecular weight; less flexible |

| Ethylene glycol diacrylate | C₁₂H₁₈O₄ | Higher reactivity; used as a cross-linking agent |

| Butyl acrylate | C₇H₁₄O₂ | More volatile; primarily used for coatings |

DEG2EHA’s unique structure allows it to combine hydrophobicity with polymerizable functionality, making it especially valuable for applications requiring both flexibility and durability.

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEBGZZNJLKPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353716 | |

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113546-63-7 | |

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.